4-isopropylpyridin-3-amine
CAS No.: 1337991-84-0
Cat. No.: VC7753222
Molecular Formula: C8H12N2
Molecular Weight: 136.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1337991-84-0 |
---|---|
Molecular Formula | C8H12N2 |
Molecular Weight | 136.198 |
IUPAC Name | 4-propan-2-ylpyridin-3-amine |
Standard InChI | InChI=1S/C8H12N2/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,9H2,1-2H3 |
Standard InChI Key | OJHNYMRENKHHMZ-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=NC=C1)N |
Introduction
Chemical Identity and Structural Characterization
The molecular formula of 4-isopropylpyridin-3-amine is C₈H₁₂N₂, with a molecular weight of 136.19 g/mol . Its IUPAC name, 4-propan-2-ylpyridin-3-amine, reflects the substitution pattern on the pyridine ring. The compound’s SMILES notation, CC(C)C1=C(C=NC=C1)N, and InChIKey, OJHNYMRENKHHMZ-UHFFFAOYSA-N , provide unambiguous representations of its structure (Figure 1).
Table 1: Key Identifiers of 4-Isopropylpyridin-3-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₂N₂ | |
Molecular Weight | 136.19 g/mol | |
SMILES | CC(C)C1=C(C=NC=C1)N | |
InChIKey | OJHNYMRENKHHMZ-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 128.2 ([M+H]⁺) |
The compound’s dihydrochloride salt, N-isopropylpyridin-3-amine dihydrochloride (CAS: 32405-76-8), is a related derivative with a molecular formula of C₈H₁₄Cl₂N₂ and a corrected molecular weight of 209.12 g/mol . Discrepancies in reported molecular weights for the salt (e.g., 136.19 g/mol in some sources ) likely arise from misattribution of the free base’s data to the salt.
Synthesis and Preparation
4-Isopropylpyridin-3-amine is synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A documented route involves reacting 3-bromopyridine with isopropylamine under palladium-catalyzed conditions . This method yields the free base, which can subsequently be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Reaction Scheme:
The dihydrochloride salt is commercially available from suppliers such as TRC and American Custom Chemicals Corporation, with prices ranging from $65 for 25 mg to $1759.28 for 5 g .
Physical and Chemical Properties
Physicochemical Profile
The compound exhibits a logP (XLogP3-AA) value of 1, indicating moderate lipophilicity . Its hydrogen bond donor and acceptor counts are 2 and 3, respectively , influencing its solubility and interaction with biological targets. The rotatable bond count of 3 suggests conformational flexibility , which may impact its pharmacokinetic properties.
Table 2: Predicted Physicochemical Properties
Property | Value | Source |
---|---|---|
XLogP3-AA | 1 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bonds | 3 | |
Exact Mass | 136.1006 Da |
Spectroscopic and Chromatographic Data
Collision cross-section (CCS) values, predicted via ion mobility spectrometry, range from 128.2 Ų for the [M+H]⁺ ion to 135.5 Ų for the [M+Na-2H]⁻ ion . These metrics are critical for characterizing the compound in mass spectrometry-based analyses.
Research Gaps and Future Directions
The absence of literature on 4-isopropylpyridin-3-amine’s biological activity or synthetic applications highlights opportunities for further study. Investigations into its pharmacokinetics, receptor binding affinity, and potential as a scaffold for novel therapeutics are warranted.
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